萘并(2,3-j)荧蒽

描述

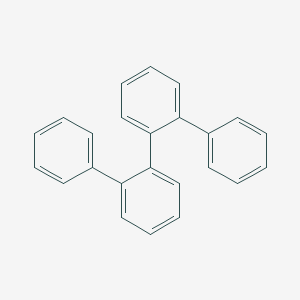

Naphtho(2,3-j)fluoranthene (N(2,3-j)F) is a polycyclic aromatic hydrocarbon (PAH) compound that is commonly found in the environment. It is a member of the polycyclic aromatic hydrocarbon (PAH) family, which includes more than 100 compounds. N(2,3-j)F is a colorless, odorless, and crystalline solid that is insoluble in water and has a melting point of 261°C. N(2,3-j)F is a common environmental pollutant, found in the atmosphere, soil, and water. It is also found in crude oil, coal tar, and petroleum products. N(2,3-j)F is used in the manufacture of dyes and plastics, as well as in the production of fuel additives and lubricants.

科学研究应用

有机合成

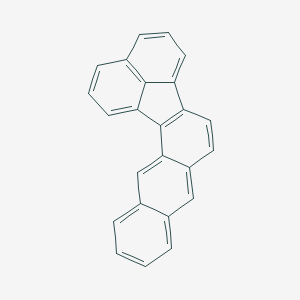

萘并(2,3-j)荧蒽是合成复杂有机分子的关键中间体。 其多环结构被用于构建具有苯并[j]荧蒽骨架的天然产物 . 其合成中的策略性键断裂允许创建多种分子结构,这对于药物和农药的开发至关重要。

材料科学

由于其光物理和荧光性质,萘并(2,3-j)荧蒽在材料科学中得到应用 . 它用于设计有机电子器件,例如有机发光二极管(OLED)和有机光伏(OPV),在其器件中,其传输电荷和发射光的能力非常宝贵。

环境监测

该化合物也是环境样品中多环芳烃(PAHs)测定的标准物质 . 其存在和浓度可以指示污染水平,特别是在城市空气中,并且它用于评估工业活动的环保影响。

分析化学

在分析化学中,萘并(2,3-j)荧蒽被用作色谱分析的参考物质 . 其结构明确且性质良好,使其成为校准仪器和验证多环芳烃检测分析方法的理想候选者。

燃烧研究

对煤、木材和生物质等固体燃料燃烧的研究经常在热解产物中发现萘并(2,3-j)荧蒽. 研究其形成有助于了解燃烧过程中发生的化学过程,并有助于开发更清洁的燃烧技术。

生物活性研究

萘并(2,3-j)荧蒽的结构基序存在于许多具有生物活性的天然化合物中 . 其衍生物因其潜在的抗肿瘤、细胞毒性和抗病毒特性而被研究,使其成为药物化学中宝贵的支架。

富勒烯化学

含萘并(2,3-j)荧蒽的分子在富勒烯化学中引起了极大的兴趣 . 它们构成富勒烯的片段,并因其独特的化学反应性和纳米技术中的潜在应用而被研究。

光催化

最后,萘并(2,3-j)荧蒽衍生物的光催化性能在绿色化学领域得到探索 . 它们被用作光化学反应中的催化剂,有助于开发可持续的合成方法。

安全和危害

Naphtho(2,3-j)fluoranthene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having acute oral toxicity, acute inhalation toxicity, and specific target organ toxicity with repeated exposure . The target organs are the kidney and liver . It is a ubiquitous pollutant in urban air and may pose risks to human health .

作用机制

Naphtho[2,3-j]fluoranthene, also known as Naphtho(2,3-j)fluoranthene, is a complex organic compound with the molecular formula C24H14 . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s known that polycyclic aromatic hydrocarbons (pahs), a group to which naphtho[2,3-j]fluoranthene belongs, often interact with cellular components and can cause mutagenic effects .

属性

IUPAC Name |

hexacyclo[14.7.1.02,15.03,12.05,10.020,24]tetracosa-1(23),2(15),3,5,7,9,11,13,16,18,20(24),21-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14/c1-2-6-17-14-22-18(13-16(17)5-1)11-12-20-19-9-3-7-15-8-4-10-21(23(15)19)24(20)22/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYVVUIWXIUAKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C5=CC=CC6=C5C4=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174481 | |

| Record name | Naphtho(2,3-j)fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

205-83-4 | |

| Record name | Naphtho(2,3-j)fluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000205834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtho(2,3-j)fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the challenges in synthesizing Naphtho[2,3-j]fluoranthene and how have researchers overcome them?

A1: Synthesizing Naphtho[2,3-j]fluoranthene, along with other benzo[j]fluoranthene derivatives, presents specific challenges due to the need for ring formation and dehydrogenation. Researchers successfully synthesized these compounds using palladium sulfide on barium carbonate as a catalyst. This catalyst facilitated both dehydrogenation and cycloisomerisation reactions. [] Additionally, sulfuric acid proved useful for achieving cycloisomerisation without dehydrogenation. [] This highlights the importance of catalyst selection and reaction conditions in successfully synthesizing these complex polycyclic aromatic hydrocarbons.

Q2: How does the presence of five-membered rings within polycyclic aromatic hydrocarbons (PAHs) like Naphtho[2,3-j]fluoranthene influence their isomeric distributions?

A2: Research suggests that five-membered rings within PAHs, whether internally or externally fused, can facilitate rapid isomerization. [] This rapid isomerization could explain the observed invariance in relative abundances of specific isomers across various fuel types and reactor configurations. While this holds true for C16H10 isomers like fluoranthene, aceanthrylene, and acephenanthrylene, other PAH isomer families, including those like Naphtho[2,3-j]fluoranthene, do not exhibit such agreement between experimental and computed equilibrium distributions. [] This suggests that isomerization mechanisms involving five-membered rings might be less significant in these larger PAH systems compared to other processes like ethylene migration or internal five-membered ring rearrangements. Further research is needed to fully understand the specific isomerization pathways in these larger PAHs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。